2-Chloro-5,7-difluoro-1,3-benzoxazole (CAS 1001185-79-0): A Technical Whitepaper on Reactivity, Synthesis, and Applications
2-Chloro-5,7-difluoro-1,3-benzoxazole (CAS 1001185-79-0): A Technical Whitepaper on Reactivity, Synthesis, and Applications
Executive Summary
In the landscape of modern drug discovery and materials science, the strategic incorporation of halogenated heterocycles is a proven method for tuning molecular properties. 2-Chloro-5,7-difluoro-1,3-benzoxazole (CAS 1001185-79-0) represents a highly specialized, electron-deficient building block. This whitepaper provides an in-depth mechanistic analysis of its chemical behavior, focusing on how the synergistic electron-withdrawing effects of its fluorine and chlorine substituents dictate its reactivity. Designed for synthetic chemists and drug development professionals, this guide details field-proven protocols for structural elaboration, emphasizing causality and self-validating experimental designs.
Physicochemical Profiling & Structural Causality
Understanding the reactivity of 2-chloro-5,7-difluoro-1,3-benzoxazole requires dissecting the electronic contributions of its substituents. The benzoxazole core is intrinsically electron-withdrawing. The addition of two fluorine atoms at the C5 and C7 positions exerts a powerful inductive (-I) effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1][2].
This electronic modulation has a profound causal effect on the C2 position: it renders the C2-carbon exceptionally electrophilic, making the C2-chlorine bond highly susceptible to displacement.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the compound[1][3]:
| Property | Value | Mechanistic Implication |
| Chemical Name | 2-Chloro-5,7-difluoro-1,3-benzoxazole | Core nomenclature for structural identification. |
| CAS Registry Number | 1001185-79-0 | Unique identifier for inventory and regulatory compliance. |
| Molecular Formula | C7H2ClF2NO | Dictates stoichiometric calculations. |
| Monoisotopic Mass | 188.9793 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| C2-Cl Bond Polarization | High | Lowers activation energy for Nucleophilic Aromatic Substitution (SNAr). |
| Lipophilicity (Predicted) | Moderate-High | Fluorine substitutions enhance membrane permeability in drug design. |
Mechanistic Reactivity: The C2-Electrophilic Hub
The synthetic utility of 2-chloro-5,7-difluoro-1,3-benzoxazole is defined by three primary modes of reactivity at the C2 position.
Nucleophilic Aromatic Substitution (SNAr)
While unfluorinated 2-chlorobenzoxazoles often require elevated temperatures or high pressure for aminolysis[4], the 5,7-difluoro substitution accelerates SNAr kinetics. Nucleophiles (amines, alkoxides, thiols) attack the C2 position to form a stabilized, polar Meisenheimer-like transition state, followed by rapid expulsion of the chloride leaving group[2].
Transition Metal Cross-Coupling
Carbon-chlorine bonds in benzoxazoles are notoriously challenging to activate in palladium-catalyzed cross-couplings compared to their bromo-analogs[5]. However, the electron-deficient nature of the difluorinated core facilitates the oxidative addition of electron-rich Pd(0) or Ni(0) species. Successful Suzuki-Miyaura or Buchwald-Hartwig couplings with this substrate typically necessitate specialized, bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbenes (NHCs) to overcome the activation barrier[5][6].
Photoredox Catalysis (Minisci-Type Coupling)
The highly electron-deficient heterocycle acts as an ideal radical acceptor. Under photoredox conditions, nucleophilic carbon-centered radicals (such as α -amino radicals generated from tertiary amines via Single Electron Transfer) readily add to the C2 position. This homolytic aromatic substitution pathway enables direct C-H functionalization of amines, bypassing traditional pre-functionalization steps[7][8].
Fig 1. Divergent synthetic reactivity pathways of 2-chloro-5,7-difluoro-1,3-benzoxazole.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed not just as step-by-step instructions, but as self-validating systems where the physical chemistry of the reaction provides real-time feedback on its success.
Protocol 1: High-Yield SNAr with Secondary Amines
Objective: Synthesis of 2-amino-5,7-difluorobenzoxazole derivatives. Causality & Design: Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature stabilizes the charged Meisenheimer intermediate, lowering the activation energy[2]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl without competing with the secondary amine nucleophile.
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Setup: In an oven-dried flask, dissolve 2-chloro-5,7-difluoro-1,3-benzoxazole (1.0 equiv) in anhydrous MeCN (0.2 M).
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Addition: Add the secondary amine (e.g., morpholine, 1.2 equiv) followed by DIPEA (2.0 equiv).
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Reaction: Stir at 60 °C for 4 hours under an inert argon atmosphere.
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Self-Validation (Kinetic Readout): Monitor the reaction via 19 F NMR. The starting material exhibits distinct fluorine resonances. As the electron-withdrawing chlorine is replaced by an electron-donating amine, the electron density of the benzoxazole ring increases, causing the 19 F signals of the product to shift significantly upfield. The complete disappearance of the downfield starting material signals validates 100% conversion.
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Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO 3 , dry over Na 2 SO 4 , and purify via silica gel chromatography.
Protocol 2: Photoredox-Catalyzed α -Amino Arylation
Objective: Direct C-C bond formation between the C2 position and an unactivated amine[7][8]. Causality & Design: The photocatalyst fac-Ir(ppy)3 is chosen because its strongly reducing excited state can undergo Single Electron Transfer (SET) with the amine to generate an α -amino radical. Degassing is absolutely critical; molecular oxygen is a potent triplet quencher and will terminate the radical pathway prematurely.
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Setup: To a Schlenk tube, add 2-chloro-5,7-difluoro-1,3-benzoxazole (1.0 equiv), N,N-dimethylaniline (3.0 equiv), and fac-Ir(ppy)3 (1 mol%). Dissolve in anhydrous, degassed DMSO (0.1 M).
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Degassing: Perform three freeze-pump-thaw cycles to ensure a strictly anaerobic environment.
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Irradiation: Irradiate the mixture with 450 nm blue LEDs at ambient temperature for 24 hours.
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Self-Validation (Mechanistic Proof): Implement a "Light ON/OFF" control experiment. Monitor the reaction via GC-MS. If product formation ceases immediately when the light is turned off and resumes upon re-irradiation, it validates that the reaction is driven by the continuous photogeneration of the excited state, ruling out a long-lived radical chain mechanism[7].
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Workup: Quench with water, extract with EtOAc, and purify via automated flash chromatography.
Fig 2. Self-validating experimental workflow for photoredox-catalyzed C-H heteroarylation.
Strategic Applications in Drug Discovery
In medicinal chemistry, the 2-chloro-5,7-difluoro-1,3-benzoxazole scaffold is not an end-product, but a privileged precursor.
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Bioisosterism & Target Binding: The difluorobenzoxazole core frequently serves as a bioisostere for nucleic acid bases or indoles. The fluorine atoms can engage in multipolar interactions with protein backbones (e.g., in kinase active sites), enhancing binding affinity.
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Metabolic Stability: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. The introduction of fluorine at the C5 and C7 positions blocks these metabolic hotspots, significantly increasing the in vivo half-life of the resulting drug candidates.
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Lipophilicity Tuning: The highly fluorinated nature of the core increases the overall lipophilicity (LogP) of the molecule, which is a critical parameter for optimizing blood-brain barrier (BBB) penetration in CNS-targeted therapeutics.
References
- Source: Université du Luxembourg (uni.lu)
- Source: Université du Luxembourg (uni.lu)
- A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions Source: Benchchem URL
- Product Class 13: Benzoxazoles and Other Annulated Oxazoles Source: Thieme Connect URL
- Source: Chemistry Letters (Oxford University Press)
- Source: Organic Letters (ACS Publications)
- Source: Chemical Science (NIH / RSC)
- Direct α -C–H Heteroarylation of Unprotected Primary Amines Source: ChemRxiv URL
Sources
- 1. PubChemLite - 2-chloro-5,7-difluoro-1,3-benzoxazole (C7H2ClF2NO) [pubchemlite.lcsb.uni.lu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. PubChemLite - C7H2ClF2NO - Explore [pubchemlite.lcsb.uni.lu]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
